molecular formula C15H17ClN2O2 B4446910 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole

5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole

Cat. No.: B4446910
M. Wt: 292.76 g/mol
InChI Key: WJJCRJXMCUYPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole, also known as AG-490, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to possess potent biological activities.

Mechanism of Action

5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole exerts its biological effects by inhibiting the activity of the Janus kinase (JAK) and signal transducers and activators of transcription (STAT) signaling pathway. This pathway is involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting this pathway, this compound can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to inhibit the replication of certain viruses by interfering with viral entry and replication.

Advantages and Limitations for Lab Experiments

5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has several advantages for lab experiments. It is a potent inhibitor of the JAK/STAT signaling pathway and can be used to investigate the role of this pathway in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, this compound has some limitations. It has been shown to have off-target effects and can inhibit other kinases besides JAK. This can complicate the interpretation of experimental results.

Future Directions

For the study of 5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole include investigating its role in different cell types and disease models, developing more potent and selective inhibitors of the JAK/STAT pathway, and exploring its combination with other drugs or therapies.

Scientific Research Applications

5-chloro-1,3-dimethyl-2-(4-morpholinylcarbonyl)-1H-indole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-tumor, anti-inflammatory, and anti-viral activities. This compound has been used in various scientific research studies to investigate its effects on different cell types. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.

Properties

IUPAC Name

(5-chloro-1,3-dimethylindol-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-10-12-9-11(16)3-4-13(12)17(2)14(10)15(19)18-5-7-20-8-6-18/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJCRJXMCUYPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.